molecular formula C9H13N3O B5812939 N-propyl-N'-2-pyridinylurea

N-propyl-N'-2-pyridinylurea

Cat. No.: B5812939
M. Wt: 179.22 g/mol
InChI Key: PIRFUMYUUUXHOL-UHFFFAOYSA-N
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Description

N-Propyl-N'-2-pyridinylurea is a urea derivative characterized by a propyl group attached to one nitrogen atom and a 2-pyridinyl group to the adjacent nitrogen. Urea derivatives are widely studied for their biological and industrial applications, particularly in agrochemicals and pharmaceuticals. The structural uniqueness of this compound lies in the combination of a hydrophobic alkyl chain (propyl) and a heteroaromatic ring (2-pyridinyl), which influences its solubility, reactivity, and interaction with biological targets .

Properties

IUPAC Name

1-propyl-3-pyridin-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-2-6-11-9(13)12-8-5-3-4-7-10-8/h3-5,7H,2,6H2,1H3,(H2,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRFUMYUUUXHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparison

Table 1: Key Urea Derivatives and Their Substituents
Compound Name R₁ Group R₂ Group Primary Use/Activity Reference
N-Propyl-N'-2-pyridinylurea Propyl (C₃H₇) 2-Pyridinyl Not explicitly stated (research compound)
Forchlorfenuron 2-Chloro-4-pyridinyl Phenyl Plant growth regulator
Siduron 2-Methylcyclohexyl Phenyl Herbicide (lawn weed control)
Pencycuron (4-Chlorophenyl)methyl Cyclopentyl Fungicide (rice blast control)
Rimsulfuron Metabolite 1 4,6-Dimethoxypyrimidin-2-yl 3-(Ethylsulfonyl)-2-pyridinyl Herbicide degradation product

Key Observations :

  • Substituent Effects on Bioactivity: The 2-pyridinyl group in this compound and forchlorfenuron enhances binding to enzymes or receptors due to its aromaticity and hydrogen-bonding capability . This is corroborated by studies on chitosan derivatives, where N-propyl-N,N-dimethyl modifications increased antibacterial activity by 20-fold compared to unmodified chitosan .
  • Stability and Degradation :
    • Pyridinyl-containing ureas like rimsulfuron’s metabolite exhibit pH-dependent hydrolysis. For example, half-lives in water decrease from 4.6 days (pH 5.0) to 0.2 days (pH 9.0) due to sulfonylurea bridge cleavage . This contrasts with siduron, which has a longer environmental persistence due to its cyclohexyl group .

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